
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the benzazepine family, which is known for its diverse pharmacological properties. Initially researched as a potential opioid analgesic, it was later found to possess activity as an agonist at nicotinic acetylcholine receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- involves several steps. One common method includes oxidative cleavage followed by reductive amination. This process typically involves the use of reagents such as sodium periodate for oxidative cleavage and sodium borohydride for reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can substitute hydrogen atoms in the compound under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Mecanismo De Acción
The compound exerts its effects primarily through its action as an agonist at nicotinic acetylcholine receptors. This interaction modulates neurotransmitter release, influencing various physiological processes. The molecular targets include the alpha4beta2 nicotinic receptor subtype, which is implicated in the mechanism of action of smoking cessation aids .
Comparación Con Compuestos Similares
Similar Compounds
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
2,3,4,5-Tetrahydro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine: Shares structural similarities and is used in similar research contexts.
Uniqueness
1,5-Methano-1H-3-benzazepin-10-one, 2,3,4,5-tetrahydro-3-(phenylmethyl)- is unique due to its specific binding affinity and activity at nicotinic acetylcholine receptors. This specificity makes it a valuable compound for studying the pharmacology of these receptors and developing related therapeutic agents .
Propiedades
Fórmula molecular |
C18H17NO |
|---|---|
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
10-benzyl-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-12-one |
InChI |
InChI=1S/C18H17NO/c20-18-16-11-19(10-13-6-2-1-3-7-13)12-17(18)15-9-5-4-8-14(15)16/h1-9,16-17H,10-12H2 |
Clave InChI |
XQGXYGPBGODIOF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=CC=CC=C3C(C2=O)CN1CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(3-Cyclohexylpropoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14782632.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
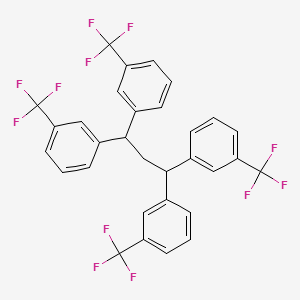
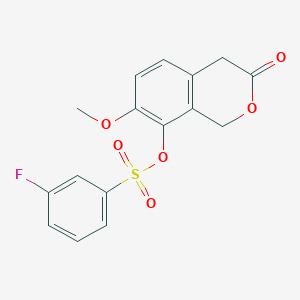
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]acetamide](/img/structure/B14782665.png)
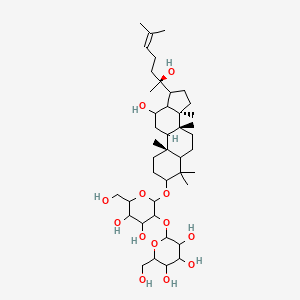
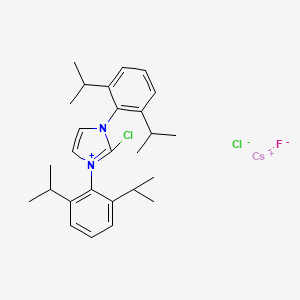
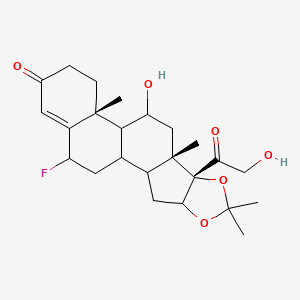
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
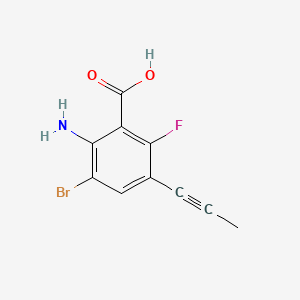
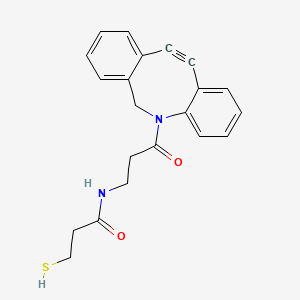

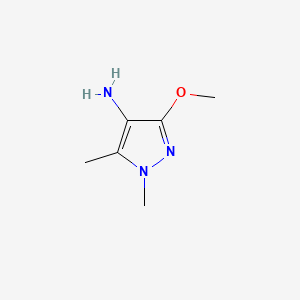
![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
